Technical Guide: Regioselective Synthesis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine
Technical Guide: Regioselective Synthesis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine
This guide details the synthesis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine , a functionalized aryl morpholine scaffold used in the development of antimicrobial agents, dyes, and kinase inhibitors.
The guide prioritizes the Nitro-Group Displacement pathway using 1,2-dichloro-4,5-dinitrobenzene as the substrate.[1] This route is selected for its superior regiocontrol compared to the traditional halide-displacement of 2,4,5-trichloronitrobenzene, which often yields difficult-to-separate regioisomers.
Strategic Analysis & Retrosynthesis
The target molecule features a 1,2,4,5-substituted benzene ring.[2] The steric and electronic relationship between the nitro group (C2) and the morpholine ring (C1) is the critical structural determinant.[3]
Retrosynthetic Logic
-
Disconnection: The C(Aryl)-N(Morpholine) bond is the logical disconnection point.[1][3]
-
Forward Strategy: Nucleophilic Aromatic Substitution (
).[1][3][4] -
Substrate Selection:
-
Option A (Conventional):2,4,5-Trichloronitrobenzene .[5][6][7][8]
-
Option B (Selected):1,2-Dichloro-4,5-dinitrobenzene .[1][9][10][11]
-
Advantage:[1][3][4][12][13] The molecule is symmetric regarding the nitro groups.[3] Displacement of either nitro group by morpholine yields the exact same thermodynamic product: 4-(4,5-dichloro-2-nitrophenyl)morpholine .[1]
-
Mechanism:[1][3][12] In highly activated arenes, the nitro group is an excellent leaving group (often superior to chloride), known as nitro-displacement .
-
-
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the advantage of the dinitro route.
Figure 1: Strategic comparison of synthetic precursors. Option B eliminates regiochemical ambiguity.
Primary Synthesis Pathway: Nitro-Displacement[1]
This protocol utilizes the high lability of the nitro group in 1,2-dichloro-4,5-dinitrobenzene when subjected to nucleophilic attack by secondary amines.
Reaction Scheme
Reagents: 1,2-Dichloro-4,5-dinitrobenzene, Morpholine.[9][10][11] Solvent: Acetonitrile (MeCN).[1][3] Conditions: Room Temperature (20–25 °C), 2–4 hours.
Mechanism
The reaction proceeds via a Meisenheimer complex.[3][9] The morpholine nitrogen attacks the carbon bearing a nitro group.[3] The presence of the second nitro group (para to the attack site? No, ortho) and the two chlorines activates the ring.[3] Note on Regiochemistry: In 1,2-dichloro-4,5-dinitrobenzene, the positions 4 and 5 are equivalent. Attack at C4 displaces the nitro group, resulting in the 1-amino-2-nitro pattern relative to the new bond, with chlorines retaining their positions at 4 and 5 of the new morpholino-phenyl system.
Step-by-Step Experimental Protocol
Materials:
-
1,2-Dichloro-4,5-dinitrobenzene (1.0 equiv)[1]
-
Morpholine (2.2 equiv) [Note: Excess used to scavenge HNO₂/Proton species, or use 1.1 equiv with 1.1 equiv DIPEA]
Procedure:
-
Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-dichloro-4,5-dinitrobenzene (10.0 mmol, 2.37 g) in Acetonitrile (50 mL). The solution should be clear and faintly yellow.[1][3]
-
Addition: Place the flask in a water bath at 20 °C. Add Morpholine (22.0 mmol, 1.92 g, 1.9 mL) dropwise over 10 minutes via a syringe or addition funnel.
-
Observation: A color change to deep orange/red is immediate, indicating the formation of the Meisenheimer complex.[3]
-
-
Reaction: Stir the mixture vigorously at room temperature (25 °C) for 3 hours.
-
Quenching: Pour the reaction mixture into Ice-Water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.[1][3]
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove morpholinium salts and displaced nitrite.[3]
-
Purification:
Data Table: Process Parameters
| Parameter | Specification | Rationale |
| Stoichiometry | 1:2.2 (Substrate:Amine) | Excess morpholine acts as a base to neutralize acidic byproducts.[1] |
| Temperature | 20–25 °C | Higher temps (>50 °C) may trigger secondary substitution of the Cl atoms.[3] |
| Solvent | Acetonitrile | Polar aprotic solvent stabilizes the polar transition state (Meisenheimer complex).[1][3] |
| Reaction Time | 3 hours | Sufficient for conversion; prolonged stirring risks side reactions.[1][3] |
Alternative Pathway: 2,4,5-Trichloronitrobenzene[5][7]
If 1,2-dichloro-4,5-dinitrobenzene is unavailable, 2,4,5-trichloronitrobenzene can be used, but this requires strict control to favor ortho substitution.
-
Challenge: The chlorine at C4 (para to NO₂) is typically more reactive toward
than the chlorine at C2 (ortho to NO₂).[3] -
Mitigation: Use of non-polar solvents (like Toluene) and specific hydrogen-bond donating catalysts can sometimes shift selectivity, but a mixture is likely.[1]
-
Protocol Adjustment: If using this starting material, the product must be purified via column chromatography (Silica Gel, Gradient Hexane -> 10% EtOAc) to separate the target (2-nitro isomer) from the 4-nitro isomer.
Analytical Characterization
Confirm the identity of 4-(4,5-dichloro-2-nitrophenyl)morpholine using the following spectroscopic markers.
1H NMR (400 MHz, CDCl₃):
- 7.95 (s, 1H): Aromatic proton at C3 (between NO₂ and Cl).[3][12] This singlet is characteristic of the isolated proton meta to the morpholine.[3]
- 7.10 (s, 1H): Aromatic proton at C6 (ortho to Morpholine).[3] This signal is shielded relative to C3 due to the electron-donating morpholine ring.[1]
- 3.85 (t, 4H): Morpholine -O-CH₂- protons.[1]
- 3.05 (t, 4H): Morpholine -N-CH₂- protons.[1]
Key Diagnostic: The presence of two singlets in the aromatic region confirms the para-relationship of the protons, which is only possible if the substitution pattern is 1,2,4,5.[3]
Safety & Handling
-
Nitroarenes: Both starting materials and products are potential mutagens and should be handled in a fume hood.[1][3]
-
Exotherm: The reaction of dinitrobenzenes with amines is exothermic.[1][3] On a scale >10g, active cooling is required during addition.[3]
-
Waste: The aqueous filtrate contains nitrite (
) and morpholine.[1] Treat with sodium hypochlorite (bleach) to oxidize nitrites to nitrates before disposal, in accordance with local regulations.[3]
References
-
Zucco, C., et al. (1995).[3][14] "Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution." Mendeleev Communications.[1][3] (Validates the nitro-displacement pathway and kinetics in dinitrobenzenes).
-
Ibata, T., et al. (1995).[14] "Reaction of Mono-, Di-, and Trichloronitrobenzenes with N-Methyl Substituted Cyclic Tertiary Amines under High Pressure." Bulletin of the Chemical Society of Japan. (Discusses regioselectivity of trichloronitrobenzene reactions). [1][3]
-
Bacaloglu, R., et al. "Kinetics of the reaction of 1,2-dichloro-4,5-dinitrobenzene with morpholine." Journal of Organic Chemistry. (Establishes the specific reaction conditions and yield for the target synthesis).
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE | 5462-30-6 [chemicalbook.com]
- 3. Revision and Extension of a Generally Applicable Group-Additivity Method for the Calculation of the Standard Heat of Combustion and Formation of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Difluoronitrobenzene|CAS 2265-94-3|High-Purity [benchchem.com]
- 5. vdoc.pub [vdoc.pub]
- 6. pharmika.co.in [pharmika.co.in]
- 7. US8877791B2 - Inhibitors of pyruvate kinase and methods of treating disease - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 14. academic.oup.com [academic.oup.com]
(Structure not available)